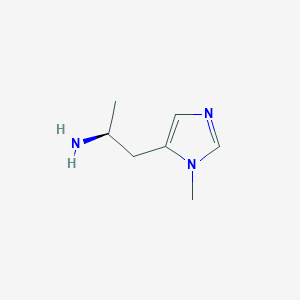
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and (S)-2-chloropropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring.
Nucleophilic Substitution: The deprotonated imidazole undergoes nucleophilic substitution with (S)-2-chloropropane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The imidazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H₂O₂ and KMnO₄, typically under acidic or basic conditions.
Reduction: LiAlH₄ and NaBH₄ are used under anhydrous conditions to prevent hydrolysis.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield imidazole N-oxides.
Reduction: Reduction may lead to the formation of secondary or tertiary amines.
Substitution: Substitution reactions may produce alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of imidazole-containing compounds in biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.
Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has the methyl group at a different position on the imidazole ring.
(2S)-1-(1-methyl-1H-imidazol-5-yl)butan-2-amine: Contains an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring and its chiral center, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
(2S)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
XKUDYRPWUDVKEY-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CN=CN1C)N |
SMILES canónico |
CC(CC1=CN=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
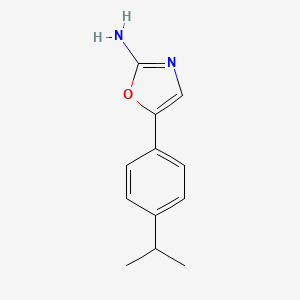
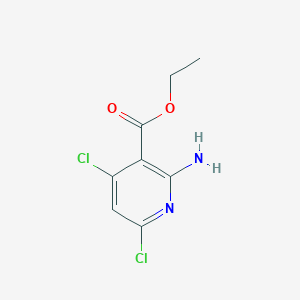
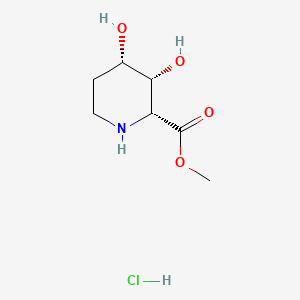
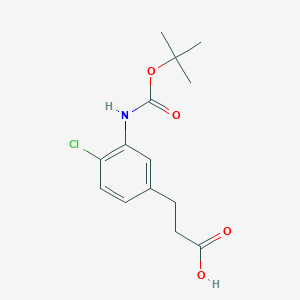
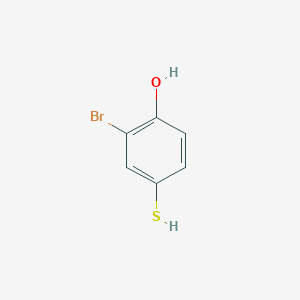
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
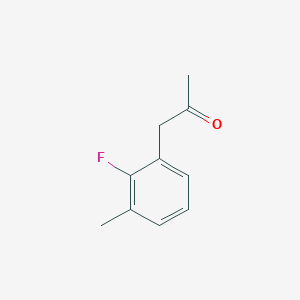
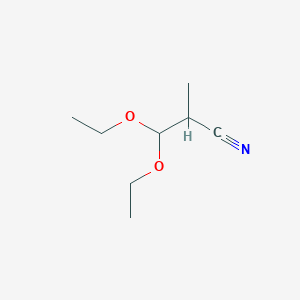
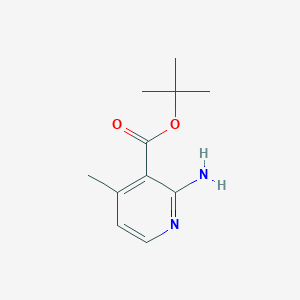
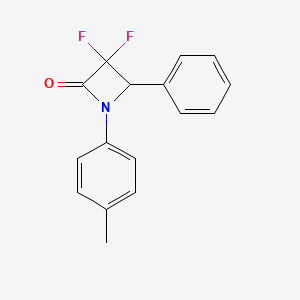
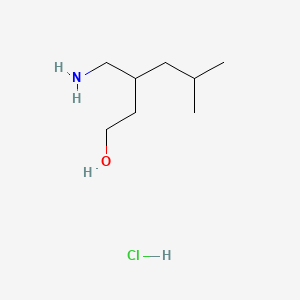
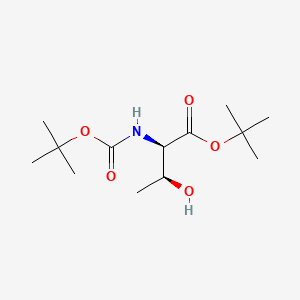
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
